molecular formula C24H23ClFN5O3 B3003060 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide CAS No. 922059-83-4

2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide

カタログ番号: B3003060
CAS番号: 922059-83-4
分子量: 483.93
InChIキー: ZQRYJJXAOOPMCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide, also known by its CAS number 2247667-71-4, is a potent and selective PROTAC (Proteolysis Targeting Chimera) molecule designed to degrade Bromodomain-containing protein 4 (BRD4). This bifunctional compound operates by recruiting the E3 ubiquitin ligase von Hippel-Lindau (VHL) to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome . As a key chemical probe in chemical biology and drug discovery, it enables researchers to investigate the therapeutic potential of targeted protein degradation in oncology and other disease areas driven by dysregulated transcription. Its mechanism allows for the rapid and reversible removal of BRD4, providing a powerful tool for studying bromodomain biology, epigenetic signaling, and the consequences of acute protein loss compared to traditional enzymatic inhibition. This product is intended for research applications such as in vitro cellular assays, target validation, and mechanistic studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-24(2,34-19-9-5-17(25)6-10-19)23(33)27-11-12-31-21-20(13-29-31)22(32)30(15-28-21)14-16-3-7-18(26)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYJJXAOOPMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide (CAS Number: 922059-83-4) is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The molecular formula of the compound is C24H23ClFN5O3C_{24}H_{23}ClFN_5O_3 with a molecular weight of 483.9 g/mol. Its structure contains significant functional groups that contribute to its biological activity.

The primary mechanism of action for compounds in the pyrazolo[3,4-d]pyrimidine class involves inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound is designed to act as an EGFR inhibitor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds synthesized from this scaffold were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating potent activity even in resistant forms of the receptor .
CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
12bEGFR WT0.016ATP Competitive Inhibition
12bEGFR T790M0.236ATP Competitive Inhibition

Apoptosis Induction

Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), promoting cell cycle arrest at the S and G2/M phases . This suggests that the compound not only inhibits growth but also actively promotes programmed cell death in cancerous cells.

Case Studies

In a study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, researchers found that modifications to the structure could enhance biological activity. For example:

  • Study Findings : A newly synthesized derivative showed promising results with an EC50 value indicating strong anti-proliferative effects while maintaining low cytotoxicity levels . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name & Evidence ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorobenzyl (position 5); 2-(4-chlorophenoxy)-2-methylpropanamide (side chain) ~495.9* High lipophilicity; potential kinase inhibition
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Methylbenzyl (position 5); 2,4-dichlorophenoxyacetamide (side chain) ~487.3 Increased lipophilicity due to dichlorophenoxy; reduced solubility
N-(2-(5-(3-Fluorobenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Fluorobenzyl (position 5); 2-propylpentanamide (side chain) 413.5 Branched alkyl chain improves metabolic stability; lower molecular weight
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one fused with chromenone Sulfonamide group; chromenone moiety 599.1 Enhanced solubility (sulfonamide); dual kinase inhibition (chromenone core)

*Calculated based on formula C₂₅H₂₅ClFN₅O₃.

Key Research Findings

The 4-fluorobenzyl group may provide stronger target binding than 3-fluorobenzyl (as in ) due to favorable halogen interactions with hydrophobic enzyme pockets .

Biological Activity: Pyrazolo[3,4-d]pyrimidine derivatives with chromenone or sulfonamide groups (e.g., ) exhibit dual kinase inhibition (e.g., PI3K/mTOR), suggesting the target compound could be modified for similar polypharmacology. The 2-methylpropanamide side chain in the target compound may reduce metabolic degradation compared to 2-propylpentanamide (), which has a longer alkyl chain prone to oxidation.

Synthetic and Analytical Approaches :

  • Amide coupling (EDC·HCl/HOBt ) is widely used for side-chain functionalization.
  • Structural characterization relies on SHELX for crystallography and Multiwfn for electronic properties .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can coupling reagents improve yield?

The compound’s pyrazolo[3,4-d]pyrimidine core can be synthesized via cyclocondensation of substituted hydrazines with α-chloroacetamide derivatives, as demonstrated in similar pyrimidine syntheses. For the amide bond formation, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) are effective for minimizing side reactions and improving regioselectivity . Stepwise purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate intermediates.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD remains the gold standard for unambiguous structural determination. For this compound, crystallization in aprotic solvents (e.g., DMSO/ethanol mixtures) at controlled temperatures (298 K) is advised. Use SHELXL for refinement, ensuring proper treatment of disorder in flexible substituents (e.g., chlorophenoxy groups). Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury .

Q. What computational tools are suitable for preliminary electronic structure analysis?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict molecular orbitals and electrostatic potential surfaces. Multiwfn is recommended for visualizing electron localization function (ELF) and Laplacian of electron density, which are critical for understanding reactive sites .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

Apply a fractional factorial design to screen variables: temperature (-50°C to 25°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.5 equivalents of coupling reagent). Response surface methodology (RSM) can model interactions between factors, prioritizing yield and purity. Flow chemistry systems (e.g., microreactors) may enhance reproducibility for continuous synthesis .

Q. How to address contradictory crystallographic data between SC-XRD and NMR?

If SC-XRD reveals a planar pyrimidine ring but NMR suggests conformational flexibility, perform variable-temperature NMR (VT-NMR) in DMSO-d6 to probe dynamic effects. Complement with Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .

Q. What strategies validate the compound’s fluorescence properties for imaging applications?

Measure fluorescence intensity across pH (2.7–10.1) using a spectrofluorometer with Pb²⁺ as a quencher. Compare quantum yields (Φ) with reference compounds (e.g., rhodamine B). Time-resolved fluorescence can assess stability under UV exposure, critical for biological imaging .

Q. How to resolve discrepancies in molecular docking vs. in vitro activity data?

If docking predicts strong binding to a kinase but in vitro assays show low inhibition, re-evaluate the protonation state of the pyrimidine nitrogen using pH-dependent DFT. Molecular dynamics (MD) simulations (100 ns trajectories) can identify conformational changes in the binding pocket .

Q. What advanced topology analysis methods elucidate electron distribution in the pyrazolo-pyrimidine core?

Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to analyze bond critical points (BCPs) and bond paths. This identifies covalent vs. ionic character in the pyrimidine ring, particularly for the 4-oxo group, which influences hydrogen-bonding capacity .

Methodological Notes

  • Synthesis : Prioritize inert atmosphere (N₂/Ar) for moisture-sensitive steps, especially amide coupling .
  • Crystallography : For SHELXL refinement, apply TWIN/BASF commands if twinning is suspected .
  • Computational Workflows : Combine Gaussian for DFT with VMD for trajectory visualization in MD studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。